molecular formula C11H12O2 B1308347 3-[(3,4-Ethylenedioxy)phenyl]-1-propene CAS No. 58169-24-7

3-[(3,4-Ethylenedioxy)phenyl]-1-propene

Cat. No.: B1308347
CAS No.: 58169-24-7
M. Wt: 176.21 g/mol
InChI Key: QMWOTQUTMIYGBF-UHFFFAOYSA-N
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Description

It is a colorless liquid with a sweet and spicy aroma similar to that of anise or licorice. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene typically involves the reaction of 3,4-methylenedioxyphenylacetic acid with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Ethylenedioxy)phenyl]-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[(3,4-Ethylenedioxy)phenyl]-1-propene is used in various scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies related to enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptor sites, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylacetic acid: A precursor in the synthesis of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene.

    Allylbenzene: A compound with a similar structure but without the ethylenedioxy group.

    Safrole: A naturally occurring compound with a similar aromatic structure.

Uniqueness

This compound is unique due to its ethylenedioxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-prop-2-enyl-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-9-4-5-10-11(8-9)13-7-6-12-10/h2,4-5,8H,1,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWOTQUTMIYGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398868
Record name 3-[(3,4-Ethylenedioxy)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58169-24-7
Record name 3-[(3,4-Ethylenedioxy)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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